tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate
CAS No.: 1286272-90-9
Cat. No.: VC6261792
Molecular Formula: C18H27BrN2O2
Molecular Weight: 383.33
* For research use only. Not for human or veterinary use.
![tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate - 1286272-90-9](/images/structure/VC6261792.png)
CAS No. | 1286272-90-9 |
---|---|
Molecular Formula | C18H27BrN2O2 |
Molecular Weight | 383.33 |
IUPAC Name | tert-butyl N-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate |
Standard InChI | InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-4-6-16(19)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,20,22) |
Standard InChI Key | DVDUWEIFWYQCGZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Br |
Chemical Identity and Structural Properties
Molecular Characterization
The IUPAC name for this compound is tert-butyl N-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate, reflecting its branched carbamate and brominated aromatic substituents. Key identifiers include:
Property | Value |
---|---|
CAS No. | 1286272-90-9 |
Molecular Formula | |
Molecular Weight | 383.33 g/mol |
SMILES | CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Br |
InChIKey | DVDUWEIFWYQCGZ-UHFFFAOYSA-N |
The piperidine ring adopts a chair conformation, while the 4-bromobenzyl group introduces steric bulk and electronic effects that influence reactivity . The tert-butyl carbamate acts as a protecting group for amines, enabling selective functionalization in multistep syntheses .
Spectral and Physicochemical Data
While experimental data on solubility and melting point remain unpublished, computational models predict moderate lipophilicity (), suggesting limited aqueous solubility. Nuclear magnetic resonance (NMR) spectra would likely show characteristic signals for the tert-butyl group (δ ~1.4 ppm), aromatic protons (δ ~7.3–7.5 ppm), and piperidine methylene groups (δ ~2.5–3.5 ppm) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step sequence starting from 1-(4-bromobenzyl)piperidin-4-ylmethanamine. Key steps include:
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Protection of the Primary Amine: Reaction with di-tert-butyl dicarbonate () in the presence of a base like triethylamine to form the carbamate .
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Purification: Column chromatography or recrystallization to isolate the product .
A representative synthesis from the literature involves coupling tert-butyl carbamate derivatives with bromobenzyl halides under Ullmann or Buchwald-Hartwig conditions . For example, in the preparation of NLRP3 inhibitors, tert-butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate was alkylated using sodium hydride and p-chlorobenzyl bromide, followed by deprotection with trifluoroacetic acid (TFA) .
Reactivity and Functionalization
The bromine atom at the para position of the benzyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl substituents . The carbamate group is stable under basic conditions but cleaves readily with acids (e.g., HCl in dioxane), regenerating the primary amine for further derivatization .
Applications in Medicinal Chemistry
Role in NLRP3 Inflammasome Inhibition
In a 2021 study, derivatives of this compound were evaluated as NLRP3 inflammasome inhibitors . While the parent molecule showed modest activity (% inhibition of IL-1β release = 45% at 10 µM), structural analogs demonstrated enhanced potency. For instance, introducing a cyanoguanidine moiety (compound 12) increased IL-1β inhibition to 78% by disrupting ATP binding to the NLRP3 NACHT domain .
Structure-Activity Relationship (SAR) Insights
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Piperidine Substitution: N-Methylation of the piperidine ring (compound 7) reduced pyroptosis inhibition by 30%, highlighting the importance of hydrogen bonding at this position .
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Bromine Replacement: Replacing bromine with electron-withdrawing groups (e.g., nitro) improved cellular permeability but increased cytotoxicity (TC < 50 µM) .
Hazard Category | GHS Classification |
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Skin Irritation | Category 2 (H315) |
Eye Irritation | Category 2A (H319) |
Respiratory Toxicity | Category 3 (H335) |
Pharmacological and Toxicological Profile
Metabolic Stability
Preliminary microsomal stability studies (human liver microsomes) revealed a half-life () of 12.3 minutes, necessitating structural modifications (e.g., fluorination) to enhance metabolic resistance .
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